molecular formula C18H17ClN2O B2861768 3-((2-Amino-4-chlorophenyl)amino)-5-phenylcyclohex-2-EN-1-one CAS No. 1023878-39-8

3-((2-Amino-4-chlorophenyl)amino)-5-phenylcyclohex-2-EN-1-one

Cat. No. B2861768
CAS RN: 1023878-39-8
M. Wt: 312.8
InChI Key: FYWOMGDKFLXMPU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis would require more specific information or a visual structure of the compound. It’s likely that this compound has interesting chemical properties due to the presence of the amino, chlorophenyl, and cyclohexenone groups .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The amino group might participate in acid-base reactions, the chlorophenyl group could undergo electrophilic aromatic substitution, and the cyclohexenone group might be involved in reactions typical for ketones .

Scientific Research Applications

Hydrogen Bonding and Crystal Structures

Hydrogen bonding plays a crucial role in the crystal structures of related anticonvulsant enaminones, affecting their conformation and stability. The cyclohexene rings in these compounds adopt sofa conformations, with intermolecular N–H⋯O=C hydrogen bonds forming infinite chains of molecules, showcasing their potential in designing molecules with desired physical properties (Kubicki, Bassyouni, & Codding, 2000).

Anticonvulsant Activity

Enaminones related to the chemical structure have been studied for their anticonvulsant activity, providing insights into structure-activity correlations. These studies highlight the potential of such compounds in the development of new antiepileptic drugs, with specific focus on minimizing toxicity while maximizing efficacy (Scott et al., 1993).

Antibacterial Applications

Novel heterocyclic compounds with a structural motif similar to the queried compound have demonstrated significant antibacterial activity against a range of bacterial strains, suggesting their potential as templates for developing new antibacterial agents (Mehta, 2016).

Photostability and Photochemical Reactivity

Studies on the photochemical behavior of chloroaniline derivatives, closely related to the compound of interest, reveal the generation of reactive cationic species upon photolysis. This finding opens avenues for exploring these compounds in photoinitiated polymerization and as intermediates in organic synthesis (Guizzardi et al., 2001).

Molecular and Crystal Structure Analysis

Research on the molecular and crystal structures of compounds containing similar functional groups provides a foundation for understanding the intermolecular interactions that govern their solid-state arrangements. This knowledge is essential for the design of materials with specific crystallographic properties (Taffenko, Bogdan, & Aslanov, 1994).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If this compound is a pharmaceutical or a biological active substance, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards of this compound would depend on its specific physical and chemical properties. For example, many amines can be irritants or have toxic effects, and chlorinated compounds can be hazardous to the environment .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has pharmaceutical properties, further studies could focus on drug development processes. If it has unique chemical reactivity, it could be studied for potential use in chemical synthesis .

properties

IUPAC Name

3-(2-amino-4-chloroanilino)-5-phenylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O/c19-14-6-7-18(17(20)10-14)21-15-8-13(9-16(22)11-15)12-4-2-1-3-5-12/h1-7,10-11,13,21H,8-9,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWOMGDKFLXMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1NC2=C(C=C(C=C2)Cl)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-Amino-4-chlorophenyl)amino)-5-phenylcyclohex-2-EN-1-one

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